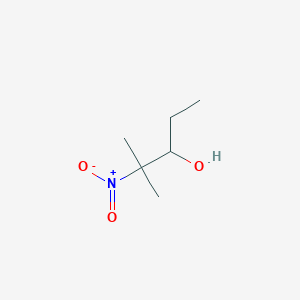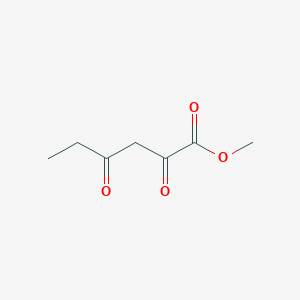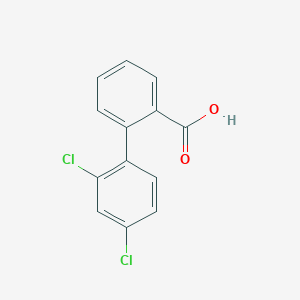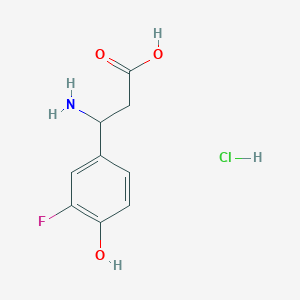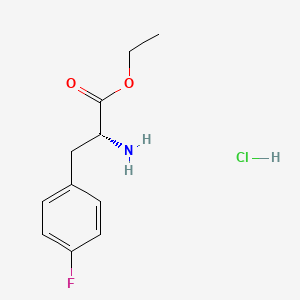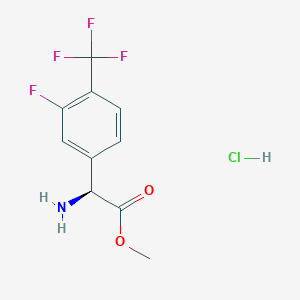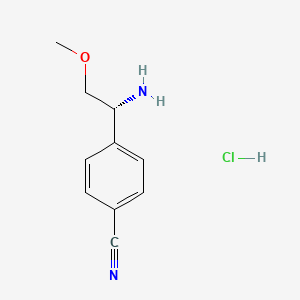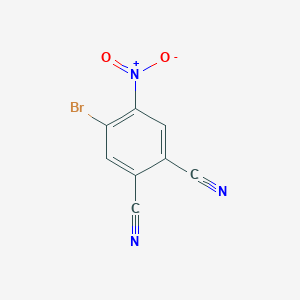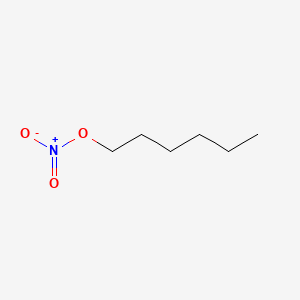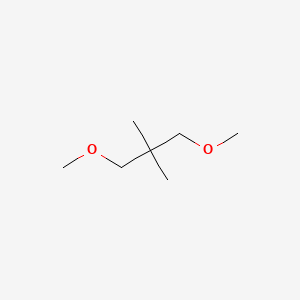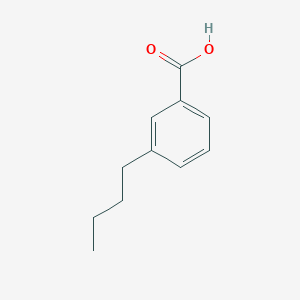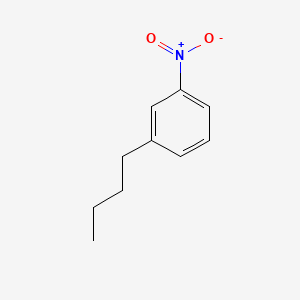
Decane, 5,6-diethyl
Descripción general
Descripción
Decane, 5,6-diethyl is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30. This compound is characterized by the presence of two ethyl groups attached to the fifth and sixth carbon atoms of the decane chain. Alkanes are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms, making them relatively stable and less reactive compared to other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 5,6-diethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with ethyl halides in the presence of a strong base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the fifth and sixth carbon atoms with ethyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction, allowing for higher yields and more efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of decane to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Decane, 5,6-diethyl, like other alkanes, primarily undergoes reactions such as combustion, halogenation, and cracking.
Combustion: In the presence of sufficient oxygen, this compound burns to form carbon dioxide and water.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperatures (typically above 500°C) and pressures.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Halogenated derivatives such as 5,6-diethyl-1-chlorodecane.
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Aplicaciones Científicas De Investigación
Decane, 5,6-diethyl has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and reactions.
Biology: Employed in the study of lipid membranes and their interactions with hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and fuels.
Mecanismo De Acción
The mechanism of action of Decane, 5,6-diethyl is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Similar Compounds
Decane, 5,6-dimethyl: Similar in structure but with methyl groups instead of ethyl groups.
Hexadecane: A longer chain alkane with similar hydrophobic properties.
Cyclohexane: A cyclic hydrocarbon with different structural properties but similar chemical behavior.
Uniqueness
Decane, 5,6-diethyl is unique due to the specific positioning of its ethyl groups, which can influence its physical and chemical properties. The presence of these groups can affect the compound’s boiling point, solubility, and reactivity compared to other alkanes .
Propiedades
IUPAC Name |
5,6-diethyldecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFLYRPDSIJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336205 | |
| Record name | Decane, 5,6-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20904-62-5 | |
| Record name | Decane, 5,6-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



